molecular formula C15H10O3 B191508 2'-Hydroxyflavone CAS No. 35244-11-2

2'-Hydroxyflavone

Cat. No. B191508
CAS RN: 35244-11-2
M. Wt: 238.24 g/mol
InChI Key: ZZLQHXCRRMUGQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2'-Hydroxyflavone (2HF) is a flavonoid compound found in various plants, including citrus fruits, onions, and celery. It is a natural compound that has been studied for its potential health benefits and applications in the laboratory. 2HF has been found to have antioxidant, anti-inflammatory, and antifungal properties, and has been studied for its potential use in treating a variety of conditions such as cancer, diabetes, and cardiovascular disease.

Scientific Research Applications

  • Isolation and Synthesis : 2'-Hydroxyflavone has been isolated from the leaves of Daphnopsis sellowiana and characterized through spectroscopic properties. Its structure was confirmed through total synthesis, which also enabled complete 13C-NMR analysis (Blaskó, Xun, & Cordell, 1988).

  • Study in Photooxygenation : 3-Hydroxyflavones, closely related to 2'-Hyydroxyflavone, have been studied for their dynamics in the excited state and ground state, revealing insights into their photochemical reactions and potential as laser dyes, despite challenges in their practical application due to photochemical reactions (Studer, Brewer, Martinez, & Chou, 1989).

  • Solvation Mechanism : A study on the vibrational properties of 3-Hydroxyflavone in different solvents provides a basis for discussing the solvation behavior of flavonoids, which are structurally similar to this compound (Seitsonen, Idrissi, Protti, & Mezzetti, 2019).

  • Hydroxyflavone Metal Complexes : The ability of hydroxyflavones to form complexes with metal cations and their varying chelating properties are significant for improving biological properties and applicability in areas like food additives, diet supplements, and drugs (Samsonowicz, Regulska, & Kalinowska, 2017).

  • Applications in Reproductive Technologies : 3-Hydroxyflavone has shown potential in improving the in vitro development and quality of embryos, suggesting its usefulness in assisted reproductive technologies (Uhm et al., 2011).

  • Antifungal Activity : Hydroxyflavones like 3- and 7-hydroxyflavone have exhibited antifungal activities, particularly when modified into ester derivatives (Martini, Weidenbörner, Adams, & Kunz, 1997).

  • Anticancer Properties : The subgroup of 2'-Hydroxyflavonoids, including this compound, displays diverse molecular characteristics and anticancer activities, with particular focus on breast cancer models (Bailly, 2021).

  • Creating Diverse Glycosides : Biosynthesis of diverse this compound glycosides for enhanced water solubility and biological activities has been achieved through microbial glycosylation (Ren, Barton, & Zhan, 2022).

  • Osteoblast Differentiation : 6-Hydroxyflavone, another derivative, affects osteoblast differentiation, revealing potential for treating osteoporosis (Lai et al., 2014).

  • Anxiolytic Effect : 6-Hydroxyflavone has been identified as a promising candidate for treating anxiety-like disorders due to its interaction with GABA(A) receptors (Ren et al., 2010).

  • Photophysical Properties : Studies on natural flavonoids like fisetin and quercetin, along with their hydroxyflavone chromophores, have explored their binding and interactions with DNA, which is crucial for understanding their therapeutic potential (Sengupta et al., 2014).

  • Summation Solute Hydrogen Bonding Acidity Values : Research on monohydroxyflavones, including their interactions and physical descriptors, aids in understanding their biochemical activities (Whaley et al., 2013).

  • Photoinitiating Systems for 3D Printing : 3-Hydroxyflavone has been proposed as a photoinitiator in combination with other compounds for applications in 3D printing and photocomposites synthesis (Al Mousawi et al., 2018).

  • DNA Interaction : The interaction of flavone and hydroxyflavones with DNA has been studied, revealing their potential as therapeutic drugs (Vitorino & Sottomayor, 2010).

  • pH Dependency of Structural and Photophysical Properties : The study of 2′,3-Dihydroxyflavone has revealed its unique properties, differentiating it from other hydroxyflavones and highlighting its potential in various applications (Labarrière, Moncomble, & Cornard, 2020).

  • Mode of Binding with ctDNA : The study of 3-Hydroxyflavone's binding with calf-thymus DNA contrasts with other flavonoids and highlights its unique binding characteristics (Jana et al., 2012).

  • Effects on Bovine Embryos Produced by Somatic-Cell Nuclear Transfer : 3-Hydroxyflavone's effects on bovine embryos produced by somatic-cell nuclear transfer have been studied, showcasing its impact on cellular and molecular characteristics (Su et al., 2014).

Mechanism of Action

Target of Action

The primary target of 2’-Hydroxyflavone (2’-HF) is the Ral-interacting protein Rlip . This protein is implicated in the transport of glutathione conjugates .

Mode of Action

Upon binding to the Ral-interacting protein Rlip, 2’-Hydroxyflavone inhibits tumor cell proliferation and restricts tumor growth . This interaction is particularly effective in breast cancer models .

Biochemical Pathways

2’-Hydroxyflavone interacts with various pathways including STAT3, MAPK, and Wnt/β-catenin to cause apoptosis or inhibition of proliferating cancer cells . It also shows inhibitory effect on platelet aggregation caused by two inducers, arachidonic acid (AA) and adenosine diphosphate (ADP) .

Pharmacokinetics

Flavonoids, the class of compounds to which 2’-hydroxyflavone belongs, are known to have high oral bioavailability . They are low-clearance drugs, with a half-life of approximately 20-30 hours . Most drug metabolism is achieved by glucuronidation .

Result of Action

2’-Hydroxyflavone can inhibit cancer cell proliferation, induce apoptosis, and reduce inflammation . It shows inhibitory effect on platelet aggregation caused by two inducers, arachidonic acid (AA) and adenosine diphosphate (ADP), with IC50 values of 47.8 μM and 147.2 μM respectively .

Action Environment

The action of 2’-Hydroxyflavone can be influenced by environmental factors. For instance, the oxidative cyclization of o-hydroxychalcones, a process involved in the synthesis of flavones and flavanones, can result in several cyclization products simultaneously, depending on the reaction conditions and the structure of the precursor . This suggests that the environment can influence the action, efficacy, and stability of 2’-Hydroxyflavone.

Biochemical Analysis

properties

IUPAC Name

2-(2-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O3/c16-12-7-3-1-5-10(12)15-9-13(17)11-6-2-4-8-14(11)18-15/h1-9,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZLQHXCRRMUGQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=O)C3=CC=CC=C3O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00901987
Record name NoName_1182
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00901987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35244-11-2
Record name 2'-Hydroxyflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035244112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-Hydroxyflavone
Reactant of Route 2
Reactant of Route 2
2'-Hydroxyflavone
Reactant of Route 3
2'-Hydroxyflavone
Reactant of Route 4
Reactant of Route 4
2'-Hydroxyflavone
Reactant of Route 5
2'-Hydroxyflavone
Reactant of Route 6
2'-Hydroxyflavone

Q & A

Q1: What is the mechanism behind the antiplatelet effects of 2'-Hydroxyflavone?

A: Research suggests that this compound's antiplatelet activity primarily stems from its ability to inhibit thromboxane formation. [] This inhibition disrupts the platelet aggregation cascade, ultimately reducing platelet clumping. Notably, this compound demonstrated superior antiplatelet effects compared to 3'- and 4'-Hydroxyflavone, highlighting the importance of the hydroxyl group's position on the molecule. []

Q2: How does glycosylation impact the properties of this compound?

A: Microbial glycosylation has been successfully employed to generate novel this compound glycosides. This modification significantly enhances the water solubility of the molecule, a crucial factor for bioavailability and potential therapeutic applications. [] Interestingly, certain glycosylated derivatives, such as hydroxyflavone-2'-O-β-D-glucuronide and hydroxyflavone-2'-O-α-L-rhamnoside, exhibited even stronger 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity compared to the parent this compound. [] This suggests that glycosylation can not only improve pharmaceutical properties but also modulate biological activities.

Q3: Are there any structural isomers of this compound, and how do their properties differ?

A: Yes, this compound has structural isomers, including 3'-Hydroxyflavone and 4'-Hydroxyflavone. Studies have shown that the position of the hydroxyl group on the A-ring significantly influences the biological activity. For instance, this compound consistently demonstrated more potent antiplatelet effects compared to its isomers, both in human platelet-rich plasma (PRP) and washed rabbit platelet suspension (PS). [] This difference in activity underscores the importance of structural nuances in determining biological effects.

Q4: Can you describe the structural characteristics of this compound?

A: this compound is a naturally occurring flavone, a class of flavonoids. While its molecular formula and weight aren't explicitly provided in the provided abstracts, its structure consists of two benzene rings (A and B) connected by a pyran ring (C). The defining characteristic of this compound is the presence of a hydroxyl (-OH) group at the 2' position on the A-ring. [] Detailed 1D and 2D NMR spectroscopic data are crucial for complete structural characterization and confirmation. [, ]

Q5: Has this compound shown any potential in cancer research?

A: While not directly addressed in the context of this compound, research indicates that certain flavonoids, particularly those present in the epicuticular exudates of Primula denticulata, exhibit cytostatic properties against human acute myeloid leukemia cells (HL-60). [] Although this compound is found in these exudates, the specific contribution of individual flavonoids to the observed effects requires further investigation. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.